

Application Note: Synthesis and Utility of Stable Isotope-Labeled 2,3-Dimethylideneoctanedioyl-CoA

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Compound of Interest

Compound Name: 2,3-Dimethylideneoctanedioyl-CoA

Cat. No.: B15551603

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Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, drug discovery, and clinical diagnostics.^{[1][2]} They serve as tracers to elucidate metabolic pathways, as internal standards for accurate quantification in mass spectrometry-based assays, and to probe enzyme mechanisms.^[1] **2,3-Dimethylideneoctanedioyl-CoA** is a key intermediate in specific metabolic pathways, and the availability of its stable isotope-labeled analogue is crucial for advancing research in these areas. This document provides a detailed protocol for the chemical synthesis of stable isotope-labeled **2,3-Dimethylideneoctanedioyl-CoA** and discusses its applications.

Applications

- **Metabolic Flux Analysis:** The labeled **2,3-Dimethylideneoctanedioyl-CoA** can be used as a tracer in cell cultures or in vivo to track the metabolic fate of the octanedioyl moiety, providing quantitative data on pathway flux and identifying interconnecting metabolic routes.
- **Enzyme Mechanism Studies:** The use of isotopes can introduce a kinetic isotope effect, which is a powerful tool for elucidating the reaction mechanisms of enzymes that process this substrate.^[1]

- Quantitative Metabolomics: As a stable isotope-labeled internal standard, it is the "gold standard" for the accurate and precise quantification of endogenous unlabeled **2,3-Dimethylideneoctanedioyl-CoA** in complex biological matrices using mass spectrometry.[3][4][5] This is critical for studies in disease biomarker discovery and drug development.
- Drug Metabolism and Pharmacokinetics (DMPK): In drug development, deuterium-labeled compounds are used to study metabolic pathways and can sometimes lead to improved pharmacokinetic profiles.[1]

Proposed Chemoenzymatic Synthesis Protocol

The synthesis of stable isotope-labeled **2,3-Dimethylideneoctanedioyl-CoA** is not directly reported in the literature. Therefore, a robust chemoenzymatic strategy is proposed. This approach involves the chemical synthesis of the stable isotope-labeled 2,3-dimethylideneoctanedioic acid followed by an enzymatic ligation to Coenzyme A (CoA). This method circumvents the challenges associated with the instability of CoA in many organic solvents.[6]

Workflow Overview

The overall workflow consists of two main stages:

- Chemical Synthesis: Preparation of stable isotope-labeled 2,3-dimethylideneoctanedioic acid.
- Enzymatic Ligation: Coupling of the synthesized diacid to Coenzyme A using an appropriate acyl-CoA synthetase.

Stage 1: Chemical Synthesis of [$^{13}\text{C}_4$]-2,3-Dimethylideneoctanedioic Acid

This protocol describes the synthesis of a ^{13}C -labeled version of the target diacid, starting from commercially available [$^{13}\text{C}_2$]-acetyl chloride.

Materials

- [$^{13}\text{C}_2$]-Acetyl chloride

- Diethyl malonate
- Magnesium ethoxide
- Paraformaldehyde
- Potassium hydroxide
- Hydrochloric acid
- Anhydrous diethyl ether, ethanol, toluene, and dimethylformamide (DMF)
- Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Experimental Protocol

- Synthesis of [$^{13}\text{C}_2$]-Diethyl Acetoacetate:
 - In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon), suspend magnesium ethoxide (1.1 eq) in anhydrous diethyl ether.
 - Slowly add diethyl malonate (1.0 eq) and stir for 30 minutes.
 - Add a solution of [$^{13}\text{C}_2$]-acetyl chloride (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 12 hours.
 - Quench the reaction with dilute HCl and extract the product with diethyl ether.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by vacuum distillation to yield [$^{13}\text{C}_2$]-diethyl acetoacetate.
- Synthesis of [$^{13}\text{C}_2$]-Diethyl 2-acetyl-3-methylenesuccinate:
 - In a round-bottom flask, combine [$^{13}\text{C}_2$]-diethyl acetoacetate (1.0 eq) and paraformaldehyde (1.2 eq) in ethanol.
 - Add a catalytic amount of a secondary amine (e.g., piperidine).

- Reflux the mixture for 4 hours.
- Cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the desired product.
- Synthesis of [$^{13}\text{C}_4$]-2,3-Dimethylideneoctanedioic acid:
 - This step involves a Michael addition of another molecule of a labeled C2-synthon (derived from [$^{13}\text{C}_2$]-acetyl chloride) followed by further elaboration and hydrolysis. Due to the complexity, this step would likely involve multiple transformations. A plausible route would be the conjugate addition of a suitable nucleophile derived from a second molecule of [$^{13}\text{C}_2$]-acetyl chloride to the methylenesuccinate derivative, followed by functional group manipulations to achieve the final diacid structure.
 - The final step is the hydrolysis of the ester groups using aqueous potassium hydroxide, followed by acidification with HCl to yield the crude [$^{13}\text{C}_4$]-2,3-dimethylideneoctanedioic acid.
 - Purification is achieved by recrystallization or preparative HPLC.

Characterization Data (Hypothetical)

Compound	Labeling	Mass (m/z) [M+H] ⁺	Purity (HPLC)	Yield (%)
[$^{13}\text{C}_2$]-Diethyl Acetoacetate	$^{13}\text{C}_2$	177.1	>98%	85
[$^{13}\text{C}_2$]-Diethyl 2-acetyl-3-methylenesuccinate	$^{13}\text{C}_2$	217.1	>95%	70
[$^{13}\text{C}_4$]-2,3-Dimethylideneoctanedioic acid	$^{13}\text{C}_4$	205.1	>99%	45

Stage 2: Enzymatic Ligation to Coenzyme A

This stage utilizes a promiscuous acyl-CoA synthetase to ligate the labeled diacid to CoA.[\[7\]](#)[\[8\]](#)

Materials

- $[^{13}\text{C}_4]$ -2,3-Dimethylideneoctanedioic acid (from Stage 1)
- Coenzyme A, trilithium salt
- Acyl-CoA Synthetase (e.g., from *Pseudomonas* sp., commercially available)
- Adenosine triphosphate (ATP), disodium salt
- Magnesium chloride
- HEPES buffer (pH 7.5)
- Dithiothreitol (DTT)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- HPLC system for purification

Experimental Protocol

- Reaction Setup:
 - In a microcentrifuge tube, prepare the reaction mixture in HEPES buffer (100 mM, pH 7.5).
 - Add the following components in order:
 - $[^{13}\text{C}_4]$ -2,3-Dimethylideneoctanedioic acid (1 mM)
 - Coenzyme A (1.5 mM)
 - ATP (3 mM)
 - MgCl_2 (5 mM)

- DTT (2 mM)
- Acyl-CoA Synthetase (5-10 µg)
- Adjust the final volume to 1 mL with HEPES buffer.
- Incubation:
 - Incubate the reaction mixture at 30-37 °C for 2-4 hours.[6][9] Monitor the reaction progress by HPLC-UV or LC-MS by observing the formation of the product and consumption of CoA.
- Purification:
 - Quench the reaction by adding an equal volume of cold acetonitrile.
 - Centrifuge to pellet the precipitated enzyme.
 - Purify the supernatant using a C18 SPE cartridge.
 - Condition the cartridge with methanol, followed by water.
 - Load the sample.
 - Wash with water to remove salts and unreacted ATP.
 - Elute the acyl-CoA with an increasing concentration of methanol or acetonitrile in water.
 - For higher purity, perform preparative reverse-phase HPLC.

Characterization and Quantification

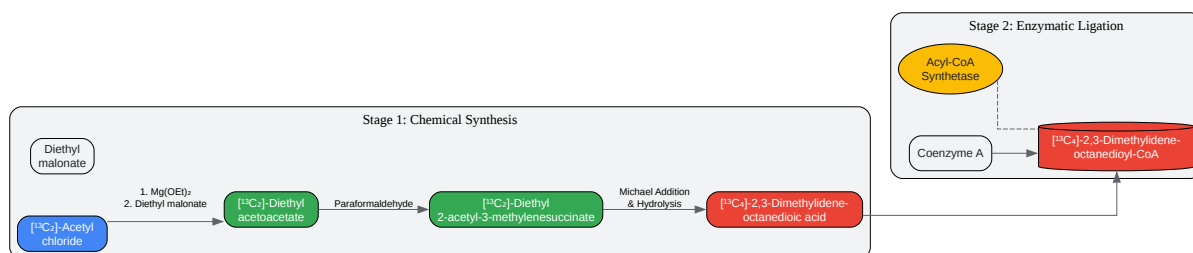
- Mass Spectrometry: Confirm the identity of the product by high-resolution mass spectrometry (HRMS) to verify the exact mass of the labeled acyl-CoA.
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and the position of the isotopic labels.[9]

- Quantification: Determine the concentration of the final product using UV spectroscopy (A_{260} for the adenine portion of CoA) or by comparison to a known standard of a similar acyl-CoA.

Final Product Data (Hypothetical)

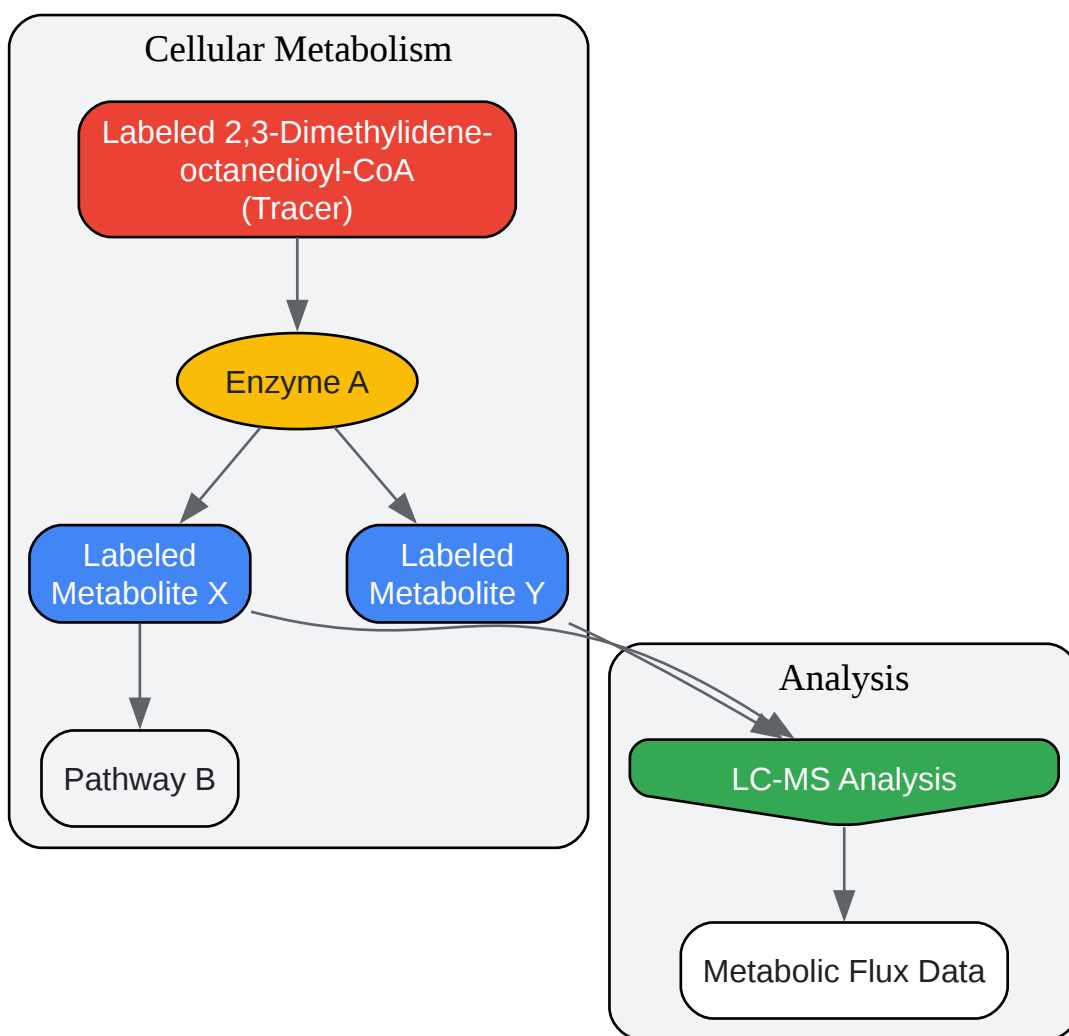
Compound	Labeling	Mass (m/z) [M+H] ⁺	Purity (HPLC)	Concentration
[¹³ C ₄]-2,3-Dimethylideneoctanedioyl-CoA	¹³ C ₄	951.7 (for mono-CoA)	>95%	~0.5 mM

Diagrams



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Caption: Chemoenzymatic synthesis workflow for stable isotope-labeled **2,3-Dimethylideneoctanedioyl-CoA**.



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